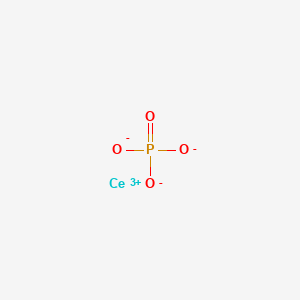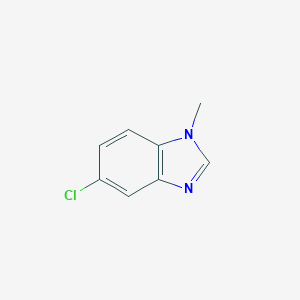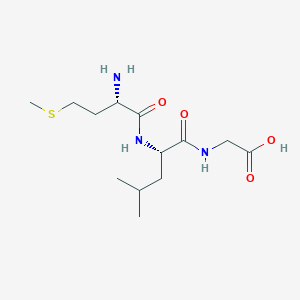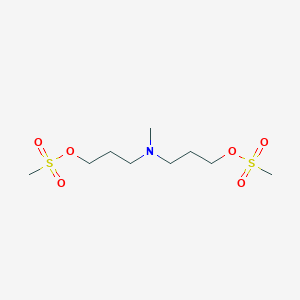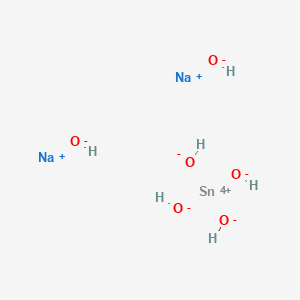
(6R)-6-aminoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-aminoheptanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols or Aldehydes: One common method for preparing carboxylic acids, including (6R)-6-aminoheptanoic acid, involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to carboxylic acids.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO₂) followed by protonation yields carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6R)-6-aminoheptanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Acylation Reagents: Acyl chlorides, anhydrides.
Alkylation Reagents: Alkyl halides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary alcohols.
Substitution: Amides, substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (6R)-6-aminoheptanoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Protein Synthesis: As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function.
Metabolic Pathways: It plays a role in various metabolic pathways, contributing to the biosynthesis of other important biomolecules.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: It is used in the production of polymers and resins, enhancing their mechanical properties and stability.
Agriculture: It can be used in the formulation of agrochemicals, improving crop yield and resistance to pests.
Wirkmechanismus
Molecular Targets and Pathways: (6R)-6-aminoheptanoic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aminocaproic Acid: Similar in structure but with a different chain length.
Aminocyclohexane Carboxylic Acid: Contains a cyclohexane ring instead of a linear chain.
Aminobutyric Acid: Shorter chain length and different functional groups.
Uniqueness: (6R)-6-aminoheptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological functions, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
14617-68-6 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
(6R)-6-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
NWMZFMZOYYFQKQ-ZCFIWIBFSA-N |
SMILES |
CC(CCCCC(=O)O)N |
Isomerische SMILES |
C[C@H](CCCCC(=O)O)N |
Kanonische SMILES |
CC(CCCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


